molecular formula C10H11F4NS B14333009 2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline CAS No. 100280-25-9

2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline

Cat. No.: B14333009
CAS No.: 100280-25-9
M. Wt: 253.26 g/mol
InChI Key: MWEHGBPECJQDAB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with two methyl groups and a tetrafluoroethylthio group

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring .

Scientific Research Applications

2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline involves its interaction with specific molecular targets. The tetrafluoroethylthio group can influence the compound’s reactivity and binding properties, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is unique due to the presence of both the dimethyl and tetrafluoroethylthio groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

100280-25-9

Molecular Formula

C10H11F4NS

Molecular Weight

253.26 g/mol

IUPAC Name

2,5-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline

InChI

InChI=1S/C10H11F4NS/c1-5-4-8(6(2)3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3

InChI Key

MWEHGBPECJQDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC(C(F)F)(F)F)C)N

Origin of Product

United States

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